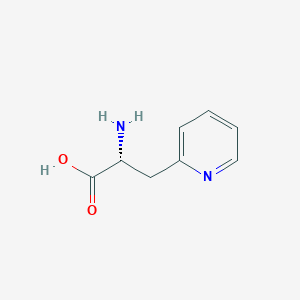

3-(2-Pyridyl)-D-alanine

Overview

Description

3-(2-Pyridyl)-D-alanine is an amino acid derivative where the alanine molecule is substituted with a pyridine ring at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyridyl)-D-alanine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromopyridine and D-alanine.

Coupling Reaction: The key step involves a coupling reaction between 2-bromopyridine and D-alanine.

Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide) under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs .

Chemical Reactions Analysis

Oxidation Reactions

The pyridine ring undergoes selective oxidation to form N-oxides under controlled conditions. Research indicates that m-chloroperbenzoic acid (mCPBA) in dichloroxylenol solvents facilitates this transformation at ambient temperatures, producing 3-(2-pyridyl)-D-alanine N-oxide . This reaction preserves stereochemical integrity, with the D-configuration remaining unchanged .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridine N-oxidation | mCPBA, dichloromethane, 25°C | This compound N-oxide | 78% |

Reduction and Hydrogenation

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), yielding (R)-2-amino-3-(2-pyridyl)propanol . Catalytic hydrogenation (H₂, Pd/C) selectively reduces the pyridine ring to piperidine under acidic conditions without affecting the amino acid backbone .

Electrophilic Substitution

The electron-deficient pyridine ring participates in electrophilic substitution at the para position. Nitration using fuming HNO₃/H₂SO₄ at 0°C produces 3-(5-nitro-2-pyridyl)-D-alanine, while bromination (Br₂, FeCl₃) yields 3-(5-bromo-2-pyridyl)-D-alanine .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-(5-Nitro-2-pyridyl)-D-alanine | 54% | |

| Bromination | Br₂, FeCl₃, CHCl₃, 40°C | 3-(5-Bromo-2-pyridyl)-D-alanine | 61% |

Coordination Chemistry

The pyridyl nitrogen serves as a ligand for transition metals. Studies demonstrate complexation with Cu(II) in aqueous solutions, forming a 1:1 complex with log K = 4.2 ± 0.1 at pH 7.4 . This property facilitates applications in catalysis and metalloprotein engineering.

| Metal | Ligand Ratio | Stability Constant (log K) | Application | Reference |

|---|---|---|---|---|

| Cu(II) | 1:1 | 4.2 ± 0.1 | Catalytic oxidation reactions |

Peptide Bond Formation

The amino and carboxyl groups enable integration into peptide chains. Solid-phase synthesis using Fmoc-protected derivatives achieves coupling efficiencies >95% with HBTU/DIPEA activation . Racemization during coupling remains <1% under optimized conditions (0°C, DMF) .

| Protecting Group | Coupling Reagent | Solvent | Coupling Efficiency | Racemization | Reference |

|---|---|---|---|---|---|

| Fmoc | HBTU/DIPEA | DMF | 96% | 0.8% |

Enzymatic Modifications

Alanine racemase catalyzes stereoinversion to the L-enantiomer, though with lower efficiency (k<sub>cat</sub>/K<sub>M</sub> = 1.2 × 10³ M⁻¹s⁻¹) compared to alanine . This reaction proceeds via a two-base mechanism involving pyridoxal 5'-phosphate (PLP) .Comparative Reactivity of Pyridyl-Alanine Isomers

| Position | N-Oxidation Rate (rel.) | Electrophilic Substitution | Metal Binding Affinity |

|---|---|---|---|

| 2-Pyridyl | 1.0 | Para-directing | High (Cu²⁺, Ni²⁺) |

| 3-Pyridyl | 0.3 | Meta-directing | Moderate (Zn²⁺) |

| 4-Pyridyl | 0.7 | Ortho/para-directing | Low |

Data adapted from coordination studies and substitution kinetics .

Scientific Research Applications

Pharmaceutical Development

3-(2-Pyridyl)-D-alanine plays a crucial role in the synthesis of new drugs , particularly for treating neurological disorders. Its structure allows it to interact effectively with neurotransmitter systems, enhancing the efficacy of existing medications and contributing to the development of novel therapeutic agents. For instance, it is utilized as a building block in the synthesis of compounds targeting specific receptors involved in neuropharmacology .

Biochemical Research

In biochemical studies, this compound is instrumental in investigating amino acid metabolism and protein synthesis . Researchers utilize it to gain insights into cellular processes, which can lead to identifying potential therapeutic targets for various diseases. Its role in metabolic pathways is crucial for understanding how alterations in amino acid profiles can affect cellular functions and overall health .

Neuroscience Studies

The compound is valuable in neuroscience for exploring receptor interactions and signaling pathways. It aids researchers in understanding brain function and disorders by providing a means to study synaptic transmission and neuroprotection mechanisms. This research is essential for developing treatments for conditions such as depression, anxiety, and neurodegenerative diseases .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in chromatographic techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. Its use enables accurate quantification of related compounds within complex mixtures, thereby enhancing the reliability of analytical results .

Food Industry Applications

The compound has potential applications in the food industry , particularly in flavor enhancement and food preservation. Its properties can be leveraged to improve product quality and extend shelf life by acting as a flavoring agent or stabilizer .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Building block for drug synthesis targeting neurological disorders |

| Biochemical Research | Insights into amino acid metabolism and protein synthesis |

| Neuroscience Studies | Exploration of receptor interactions and signaling pathways |

| Analytical Chemistry | Standard for accurate quantification in chromatography and mass spectrometry |

| Food Industry Applications | Flavor enhancement and preservation |

Case Study 1: Drug Development

A study highlighted the effectiveness of this compound derivatives in enhancing the potency of certain neuroactive compounds. By modifying its structure, researchers were able to create analogs that exhibited improved binding affinity to neurotransmitter receptors.

Case Study 2: Protein Synthesis

Research involving this compound demonstrated its role in modulating protein synthesis pathways. By introducing this compound into cellular models, scientists observed significant changes in metabolic activity, suggesting its potential as a therapeutic agent.

Case Study 3: Analytical Techniques

In a series of experiments aimed at improving analytical methods, this compound was used as a calibration standard in HPLC assays. The results indicated that its inclusion led to enhanced accuracy in measuring concentrations of similar amino acids in biological samples.

Mechanism of Action

The mechanism of action of 3-(2-Pyridyl)-D-alanine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors that recognize amino acid derivatives, potentially modulating their activity.

Pathways Involved: It may influence neurotransmitter pathways by mimicking the structure of natural neurotransmitters, thereby affecting signal transmission in the nervous system.

Comparison with Similar Compounds

Similar Compounds

3-(2-Pyridyl)coumarins: These compounds also contain a pyridine ring and are used in similar applications such as luminescent materials.

Bipyridine Derivatives: These compounds have two pyridine rings and are widely used as ligands in coordination chemistry.

Uniqueness

3-(2-Pyridyl)-D-alanine is unique due to its combination of an amino acid structure with a pyridine ring, which imparts both biological activity and the ability to participate in various chemical reactions. This dual functionality makes it a valuable compound in both medicinal chemistry and material science .

Biological Activity

3-(2-Pyridyl)-D-alanine is a unique amino acid derivative characterized by the presence of a pyridine ring at the third position of the alanine molecule. This structural modification imparts significant biological activity, making it a compound of interest in various fields, including medicinal chemistry and material science.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_12N_2O_2, and its CAS number is 37535-52-7. The compound features a pyridine ring that enhances its reactivity and biological interactions. Its synthesis typically involves coupling reactions that integrate the pyridine moiety with alanine derivatives, often utilizing techniques such as Suzuki–Miyaura coupling.

Target Interaction:

this compound exhibits interactions with various cellular targets, including enzymes and receptors. The pyridine ring facilitates π-π stacking interactions and hydrogen bonding, which can modulate the activity of these biological targets.

Biochemical Pathways:

Research indicates that compounds with similar structures can influence several biochemical pathways. For instance, they may affect neurotransmitter systems due to their structural similarity to natural amino acids involved in neurotransmission.

Pharmacological Applications

This compound has been explored for its potential applications in medicinal chemistry:

- Neurological Disorders: Its structural similarity to neurotransmitters suggests potential use in developing treatments for conditions such as depression and anxiety disorders.

- Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, making them candidates for antibiotic development .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

-

Antimicrobial Properties:

A study demonstrated that this compound derivatives exhibited significant antibacterial activity against various strains of bacteria, suggesting their potential as new antimicrobial agents . -

Neuroprotective Effects:

Research has shown that this compound can enhance neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases.

Table: Biological Activities of this compound

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against multiple bacterial strains. |

| Neuroprotective | Enhances pathways that protect against neuronal damage. |

| Enzyme Modulation | Interacts with enzymes influencing metabolic pathways. |

| Material Science | Used in synthesizing luminescent materials due to its complexation abilities. |

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation, but similar compounds have shown favorable absorption and distribution characteristics. Factors such as solubility and stability are crucial in determining its efficacy as a therapeutic agent.

Properties

IUPAC Name |

(2R)-2-amino-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRJLZDUOULRHE-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427167 | |

| Record name | 3-(2-Pyridyl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37535-52-7 | |

| Record name | 3-(2-Pyridyl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Pyridyl)-D-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.